5,10,11-Trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Description
This compound is a highly substituted triterpenoid derivative characterized by a polycyclic picene backbone with multiple hydroxyl, hydroxymethyl, and methyl groups. Its IUPAC name reflects its stereochemical complexity, including chiral centers at positions 4a, 5, 6a, 6b, 8a, 10, 11, 12a, and 14b. The molecule’s taxonomy places it within the "Lipids and lipid-like molecules" class, specifically under triterpenoids, due to its isoprenoid-derived structure .
Properties
IUPAC Name |
5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2)10-11-30(24(36)37)18(12-25)17-6-7-20-26(3)13-19(33)23(35)29(15-31,16-32)21(26)8-9-27(20,4)28(17,5)14-22(30)34/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTNOIWSCDBIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944976 | |
| Record name | 2,3,16,23,24-Pentahydroxyolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22327-82-8 | |
| Record name | NSC258313 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,16,23,24-Pentahydroxyolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Platycodigenin can be synthesized through the hydrolysis of glycoside moieties in glycosylated platycosides. This process involves the use of specific glycosidases to cleave the glycosidic bonds, resulting in the formation of deglycosylated platycosides .
Industrial Production Methods
Industrial production of platycodigenin typically involves the extraction of Platycodon grandiflorus roots followed by purification processes. Enzymatic methods are preferred over chemical methods due to their higher specificity and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
Platycodigenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of platycodigenin, which may exhibit enhanced biological activities.
Scientific Research Applications
Platycodigenin has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating microglial polarization and promoting neurite regeneration.
Industry: Utilized in the development of anti-inflammatory and anti-cancer drugs.
Mechanism of Action
Platycodigenin exerts its effects by modulating various molecular targets and pathways:
Microglial Polarization: Promotes M2 polarization while inhibiting M1 polarization in microglia, leading to reduced inflammation.
Neurite Regeneration: Enhances neurite outgrowth and neuronal survival by modulating signaling pathways such as mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB).
Anti-inflammatory Effects: Downregulates pro-inflammatory cytokines like interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and IL-6, while upregulating anti-inflammatory cytokine IL-10.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Triterpenoid Family
Several structurally related picene-carboxylic acid derivatives exhibit variations in substituents and stereochemistry:
Key Observations :
- Glycosylation: Compounds like those in and feature sugar moieties, enhancing hydrophilicity and altering pharmacokinetics compared to the non-glycosylated target compound.
- Oxidation State : The target compound’s trihydroxy and bis-hydroxymethyl groups increase its polarity relative to analogues with fewer hydroxyls (e.g., ).
Similarity Indexing and Pharmacokinetic Profiling
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shows ~65–75% structural similarity to other triterpenoids. For example:
- Molecular Networking : Fragmentation patterns (via LC-MS/MS) yield cosine scores >0.8 for analogues like , indicating conserved core structures but divergent substituents .
Spectroscopic Comparisons
NMR analysis (as in ) reveals conserved chemical environments in the picene backbone. For instance:
- Region A (positions 29–36) : Similar δH values (~1.2–1.8 ppm) across analogues, confirming stable methyl and methylene groups.
- Region B (positions 39–44) : Divergent shifts (~3.5–5.0 ppm) in glycosylated derivatives (e.g., ), reflecting sugar-induced deshielding .
Biological Activity
5,10,11-Trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic compound characterized by a tetradecahydropicene backbone and multiple hydroxyl groups. This structure suggests potential biological activities that warrant investigation.
Chemical Structure and Properties
The compound's molecular formula is , and it features significant functionalization due to its numerous hydroxyl groups. Such structural characteristics often correlate with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 959.12 g/mol |
| CAS Number | 22327-82-8 |
| Purity | 98% |
Biological Activity Overview
Research on compounds with similar structures indicates potential pharmacological properties. While specific studies on this compound may be limited due to its complexity and novelty, related compounds have demonstrated various biological activities.
Potential Biological Activities
- Antimicrobial Properties : Compounds structurally related to this compound have exhibited antimicrobial activities. For instance:
- Phytotoxic Effects : Some metabolites derived from similar compounds have shown phytotoxicity against plant tissues. For example:
- Therapeutic Potential : The presence of multiple hydroxyl groups may contribute to antioxidant activity and other therapeutic effects. Hydroxylated compounds are often investigated for their roles in reducing oxidative stress and inflammation.
Study 1: Phytotoxicity of Related Compounds
A study analyzed the phytotoxic effects of nigericin and geldanamycin produced by Streptomyces sp. 11-1-2. The results indicated that both compounds caused significant damage to plant tissues when administered individually or in combination . This suggests that the biological activity of structurally similar compounds could extend to 5,10,11-Trihydroxy derivatives.
Study 2: Antimicrobial Activity
Research has shown that certain tetradecahydropicene derivatives exhibit antimicrobial properties. While direct studies on the specific compound are lacking, the structural similarities to known antimicrobial agents suggest potential activity against various pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
